molecular formula C9H11NO3 B12051998 (4-Amino-3-methylphenoxy)acetic acid

(4-Amino-3-methylphenoxy)acetic acid

Cat. No.: B12051998
M. Wt: 181.19 g/mol
InChI Key: VCADFDOGHMYFEI-UHFFFAOYSA-N
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Description

(4-Amino-3-methylphenoxy)acetic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with an amino group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-methylphenoxy)acetic acid typically involves the reaction of 4-amino-3-methylphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the phenol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-methylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated phenoxyacetic acid derivatives.

Scientific Research Applications

(4-Amino-3-methylphenoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of (4-Amino-3-methylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenoxyacetic acid moiety can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-2-methylphenoxy)acetic acid: A herbicide known for its growth-regulating properties.

    (3-Methylphenoxy)acetic acid: A compound with similar structural features but lacking the amino group.

Uniqueness

(4-Amino-3-methylphenoxy)acetic acid is unique due to the presence of both an amino group and a methyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(4-amino-3-methylphenoxy)acetic acid

InChI

InChI=1S/C9H11NO3/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12)

InChI Key

VCADFDOGHMYFEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)O)N

Origin of Product

United States

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